molecular formula C132H168 B584310 2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene CAS No. 1061170-68-0

2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene

Cat. No.: B584310
CAS No.: 1061170-68-0
M. Wt: 1754.796
InChI Key: OKSJBXROESAIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a large polycyclic aromatic hydrocarbon core with three long alkyl side chains, which contribute to its solubility and processability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene typically involves multiple steps, starting from simpler aromatic precursors. The key steps include:

    Formation of the polycyclic aromatic core: This is achieved through a series of cyclization reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Introduction of alkyl side chains: The long alkyl chains are introduced via Friedel-Crafts alkylation or through the use of Grignard reagents followed by alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydrogenated polycyclic aromatic hydrocarbons.

Scientific Research Applications

2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene has several applications in scientific research:

    Chemistry: Used as a model compound for studying the properties of large polycyclic aromatic hydrocarbons.

    Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with cell membranes.

Mechanism of Action

The mechanism by which 2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene exerts its effects is largely dependent on its interaction with other molecules. Its large aromatic core allows for π-π stacking interactions, while the long alkyl chains provide solubility and flexibility. These properties enable it to interact with various molecular targets, such as DNA, proteins, and cell membranes, potentially altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,10,18-Tris(2-octyldodecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene
  • 2,10,18-Tris(2-hexadecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene

Uniqueness

Compared to similar compounds, 2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene has longer alkyl side chains, which can enhance its solubility and processability. This makes it particularly useful in applications where these properties are critical, such as in organic electronics and drug delivery systems.

Properties

InChI

InChI=1S/C132H168/c1-7-13-19-25-31-37-40-46-52-58-64-91(61-55-49-43-34-28-22-16-10-4)85-94-67-70-97-100-73-76-103-107-80-83-110-114-90-96(87-93(63-57-51-45-36-30-24-18-12-6)66-60-54-48-42-39-33-27-21-15-9-3)69-72-99(114)102-75-78-105-108-81-84-111-113-89-95(86-92(62-56-50-44-35-29-23-17-11-5)65-59-53-47-41-38-32-26-20-14-8-2)68-71-98(113)101-74-77-104-106-79-82-109(112(97)88-94)118-115(100)121(103)127-130(124(106)118)128-122(104)116(101)119(111)126(108)132(128)129-123(105)117(102)120(110)125(107)131(127)129/h67-84,88-93H,7-66,85-87H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSJBXROESAIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC2=C3C=CC4=C5C=CC6=C7C=CC(=CC7=C8C=CC9=C7C=CC%10=C%11C=CC(=CC%11=C%11C=CC%12=C%13C=CC(=C2C=C1)C1=C%13C2=C(C4=C31)C1=C(C9=C8C6=C51)C1=C2C%12=C%11C%10=C71)CC(CCCCCCCCCC)CCCCCCCCCCCC)CC(CCCCCCCCCC)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C132H168
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1754.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.